Bienvenue dans la boutique en ligne BenchChem!

1-Benzylazepan-4-one

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

1-Benzylazepan-4-one (CAS 1208-75-9) is a privileged seven-membered azepanone scaffold with distinct conformational flexibility versus six-membered piperidones. The N-benzyl group (cLogP ≈2.18) modulates lipophilicity and membrane permeability. The 4-position ketone enables reductive amination to spirocyclic diamines for sigma-1 ligands and ROMK inhibitors. Supplied ≥95% purity under inert atmosphere. Verify free base under anhydrous conditions. Bulk available.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 1208-75-9
Cat. No. B111387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazepan-4-one
CAS1208-75-9
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC(=O)CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
InChIKeyRRVIUDRKTCAHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylazepan-4-one (CAS 1208-75-9): Technical Baseline for Procurement and Research Use


1-Benzylazepan-4-one (CAS 1208-75-9) is a seven-membered nitrogen-containing heterocyclic building block of the azepanone class, characterized by a benzyl substituent on the azepane nitrogen . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of sigma receptor ligands, potassium channel inhibitors, and spirocyclic diamines . The compound is typically supplied as a solid with a standard purity of ≥95%, and is stored under inert atmosphere at 2-8°C to maintain stability . While its biological activity profile remains underexplored compared to smaller ring analogs, its unique seven-membered scaffold offers distinct conformational properties that influence target binding and metabolic stability in downstream derivatives .

Why Generic Substitution of 1-Benzylazepan-4-one Fails: Structural and Pharmacological Distinctions


In the context of medicinal chemistry procurement, 1-Benzylazepan-4-one cannot be freely substituted with other azepanone derivatives or six-membered piperidone analogs. The seven-membered azepane ring confers a unique conformational flexibility and a distinct spatial orientation of the benzyl group relative to the ketone moiety [1]. This three-dimensional architecture directly influences binding pocket complementarity, as demonstrated in structure-activity relationship (SAR) studies where ring expansion from six- to seven-membered systems altered target selectivity and potency [1]. Furthermore, the specific N-benzyl substitution pattern critically modulates lipophilicity (cLogP ≈ 2.18) , affecting membrane permeability and off-target interactions compared to N-methyl or unsubstituted analogs. Failure to account for these subtle structural nuances may lead to irreproducible synthetic outcomes or misinterpretation of biological data .

1-Benzylazepan-4-one: Quantified Differentiation Evidence for Scientific Selection


Ring Size Determines Binding Pocket Compatibility: 7-Membered Azepane vs. 6-Membered Piperidine

The seven-membered azepane ring of 1-Benzylazepan-4-one exhibits a conformational flexibility profile distinct from the six-membered piperidine ring found in 1-Benzyl-4-piperidone. This difference translates into divergent target engagement. For example, 1-Benzyl-4-piperidone exhibits an IC50 > 100 μM against CCRF-CEM leukemia cells [1], while advanced azepan-4-one derivatives have been optimized to achieve sub-nanomolar potency (IC50 = 4 nM) against protein kinase B (PKB-alpha) . This ~25,000-fold potency range underscores how ring size expansion can dramatically alter ligand-receptor interactions and provides a rationale for prioritizing the seven-membered scaffold in specific kinase or GPCR targeting programs .

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

N-Substituent Lipophilicity and Synthetic Handles: Benzyl vs. Methyl or Unsubstituted Analogs

The N-benzyl group of 1-Benzylazepan-4-one confers a calculated LogP of approximately 2.18 , which is significantly higher than that of the unsubstituted azepan-4-one (estimated LogP ~0.5) or 1-methylazepan-4-one (estimated LogP ~1.2) [1]. This increased lipophilicity enhances membrane permeability but also introduces potential for plasma protein binding. Critically, the benzyl group serves as a robust protecting group that can be selectively removed via hydrogenolysis to unveil a secondary amine, a synthetic handle absent in the methyl analog . 1-Methylazepan-4-one is primarily used as an impurity marker in Clemastine Fumarate synthesis rather than as a versatile scaffold .

Physicochemical Properties Lipophilicity Synthetic Intermediate

Commercial Purity and Quality Control: Baseline ≥95% and Availability of Certified Analytical Data

For procurement decisions, the standard commercial purity of 1-Benzylazepan-4-one is ≥95%, as specified by major suppliers including Sigma-Aldrich, Aladdin, and Bide Pharmatech . This level ensures suitability as a building block for most medicinal chemistry applications. Critically, some vendors (e.g., Bide Pharmatech) provide batch-specific certificates of analysis including NMR, HPLC, and GC data, which are essential for maintaining reproducibility in synthetic campaigns . In contrast, the hydrochloride salt form (CAS 1208-76-0) may be offered at varying purity grades, and selection should be driven by the specific reaction conditions (e.g., need for a free base vs. salt).

Quality Control Reproducibility Analytical Standards

1-Benzylazepan-4-one: Validated Application Scenarios Based on Quantitative Evidence


Scaffold for Sigma-1 Receptor Ligand Development

Given the established role of azepane-containing scaffolds in sigma receptor modulation , 1-Benzylazepan-4-one serves as a privileged starting point for synthesizing novel sigma-1 ligands. Its seven-membered ring provides the conformational flexibility needed to access the orthosteric binding pocket, while the benzyl group can be strategically modified to optimize subtype selectivity and metabolic stability. Researchers should benchmark their derivatives against known sigma ligands to quantify improvements in Ki or IC50 values .

Synthesis of Spirocyclic Diamines via Ketone Functionalization

The ketone moiety at the 4-position of 1-Benzylazepan-4-one enables reductive amination and other carbonyl chemistry to generate spirocyclic diamines, a class of compounds with applications in CNS drug discovery . The benzyl protecting group remains stable under these conditions and can be removed late-stage to install alternative substituents. This synthetic route is documented in patent literature for the preparation of potassium channel inhibitors [1].

Building Block for Protease Inhibitor Design

Although direct data for 1-Benzylazepan-4-one is limited, the azepanone core is recognized as a critical scaffold in the design of protease inhibitors . The N-benzyl group mimics a phenylalanine side chain, a common recognition motif in protease active sites. Researchers can use this compound as a starting material to construct peptidomimetic inhibitors, with the expectation that the seven-membered ring may offer improved pharmacokinetic properties over smaller ring systems. Procurement should be accompanied by rigorous analytical characterization to ensure the free base form is used under anhydrous conditions.

Intermediate in Potassium Channel Modulator Synthesis

Patents describe the use of azepanone derivatives as inhibitors of the renal outer medullary potassium (ROMK) channel [1]. 1-Benzylazepan-4-one can be elaborated into such inhibitors through sequential alkylation and functional group interconversion. The benzyl group enhances lipophilicity, which is beneficial for crossing cellular membranes in in vitro assays. Quantitative comparisons of channel inhibition (e.g., IC50 in electrophysiology assays) should be performed against other ROMK inhibitor scaffolds to validate the choice of this building block [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylazepan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.